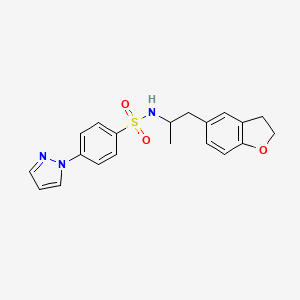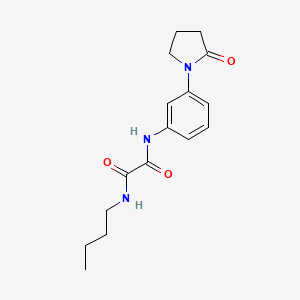
N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide" is a hybrid molecule that incorporates chemical fragments from known antiepileptic drugs (AEDs). It is part of a broader class of compounds that have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds are designed to combine the beneficial properties of existing AEDs, such as ethosuximide, levetiracetam, and lacosamide, to create new therapeutic options for the treatment of epilepsy .
Synthesis Analysis
The synthesis of related compounds involves the coupling reaction of various propanoic and butanoic acid derivatives with substituted benzylamines. The use of N,N-carbonyldiimidazole (CDI) as a coupling reagent is crucial in the formation of the final compounds. The synthesis process has been successful in creating a library of 33 new compounds, which were confirmed by spectral data including (1)H NMR, (13)C NMR, and LC-MS .
Molecular Structure Analysis
The molecular structure of related oxalamide derivatives has been studied using techniques such as X-ray crystallography. For instance, the structural analysis of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs revealed that they crystallize in the monoclinic space group P21/c. The central core of these molecules can be planar with terminal pyridyl rings adopting syn-periplanar or anti-periplanar conformations. Computational chemistry indicates that these conformations have nearly identical energies, which suggests a degree of flexibility in the molecular structure that could influence biological activity .
Chemical Reactions Analysis
The reactivity of related compounds, such as 3-oxo-N-(pyridin-2-yl)butanamide, has been explored in the context of their use as precursors for heterocyclic compounds. These compounds can be synthesized through reactions involving diketene with aromatic primary amines or reactions of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. The versatility in the chemical reactions of these compounds underscores their synthetic importance and potential for generating a diverse array of pharmacologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure and the nature of their substituents. For example, organotin(IV) derivatives of N,N'-bis(2-pyridil)oxalamide have been characterized by various techniques, including multinuclear NMR, infrared spectroscopy, and Mössbauer spectroscopy. These studies provide insights into the coordination modes and stability of the tin-ligand bonds, which are essential for understanding the reactivity and potential applications of these compounds . Additionally, the formation of hydrogen-bonded supramolecular networks, as observed in N,N'-bis(4-pyridylmethyl)oxalamide, highlights the importance of non-covalent interactions in determining the solid-state properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Coordination Chemistry
Oxalamide derivatives have been investigated for their ability to coordinate with metal ions, forming complexes with potential applications in catalysis and materials science. For example, organotin(IV) derivatives of N, N'-bis(2-pyridil)oxalamide have been prepared and characterized by spectroscopic techniques, indicating the formation of six-coordinate Sn(IV) nucleus with the ligand acting in a bidentate coordination mode (Costa et al., 2004).
Synthesis of Heterocyclic Compounds
Oxalamides serve as key intermediates in the synthesis of di- and mono-oxalamides, showcasing their role in the synthesis of valuable chemical compounds. A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the synthetic versatility of oxalamides (Mamedov et al., 2016).
Catalytic and Electrocatalytic Applications
Oxalamide derivatives and related compounds find use in catalysis, including the electrocatalytic synthesis of hydrogen peroxide. Mesoporous nitrogen-doped carbon derived from the ionic liquid N-butyl-3-methylpyridinium dicyanamide, for example, has been demonstrated as a highly active, metal-free catalyst for the electrochemical synthesis of hydrogen peroxide (Fellinger et al., 2012).
Polymer Science and Crystallization Behavior
In polymer science, oxalamide derivatives act as nucleating agents influencing the crystallization behavior of polymers. A study on the effect of thermal history on the fast crystallization of poly(l-lactide) with soluble-type nucleators, including a specific oxalamide derivative, highlights the impact of these compounds on polymer processing and properties (Shen et al., 2016).
Eigenschaften
IUPAC Name |
N-butyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-3-9-17-15(21)16(22)18-12-6-4-7-13(11-12)19-10-5-8-14(19)20/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWDXWMQIVOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

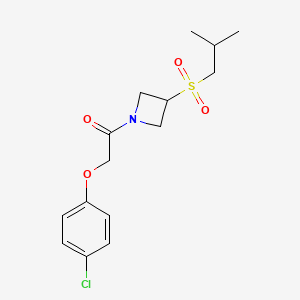
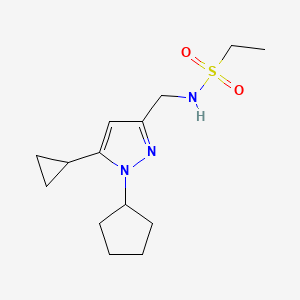
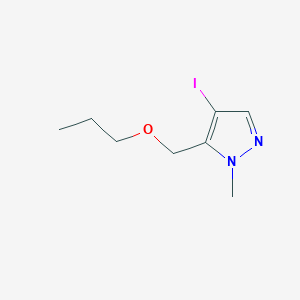
![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)
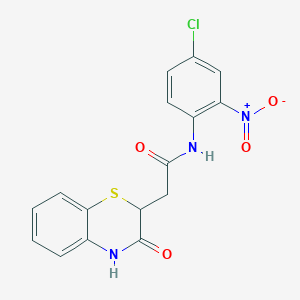
![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)
